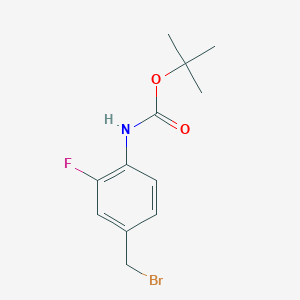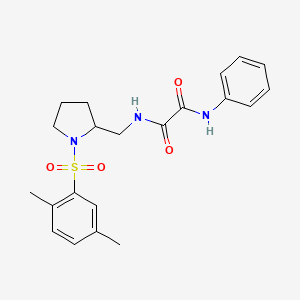
4-Amino-3-fluorobenzyl bromide, N-BOC protected
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-3-fluorobenzyl bromide, N-BOC protected” is a chemical compound with the CAS Number: 323578-36-5 . Its IUPAC name is tert-butyl 4-(bromomethyl)-2-fluorophenylcarbamate . The compound has a molecular weight of 304.16 .
Molecular Structure Analysis
The InChI code for “4-Amino-3-fluorobenzyl bromide, N-BOC protected” is1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis of Casein-Related Peptides and Phosphopeptides
A study by Perich and Johns (1991) explored the synthesis of Ser(P)-containing peptides through 4-bromobenzyl phosphate protection, demonstrating the utility of halobenzyl derivatives, including a focus on bromobenzyl groups for efficient phosphite-triester phosphorylation. This method facilitated the synthesis of peptides with specific modifications, showcasing the role of protected bromobenzyl derivatives in peptide synthesis (Perich & Johns, 1991).
Fluorinated Amino Acids Synthesis
Van Hende et al. (2009) reported on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting a successful pathway involving the bromofluorination of specific amines. This study underscores the potential of fluorinated beta-amino acids as building blocks in medicinal chemistry, reflecting the broader utility of N-BOC protected fluorobenzyl compounds (Van Hende et al., 2009).
Bifunctional Tetraaza Macrocycles Synthesis
McMurry et al. (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, converting them into bifunctional chelating agents. The study illustrates the process of cyclization using BOC-protected amino disuccinimido esters, pointing out the importance of protected fluorobenzyl groups in creating complex organic structures (McMurry et al., 1992).
Suppression of β-Elimination in Glycopeptide Synthesis
Sjölin and Kihlberg (2001) investigated the use of fluorobenzoyl groups, including 3-fluorobenzoyl, as protective groups in the synthesis of glycopeptides. Their work demonstrated that fluorobenzoyl groups could significantly suppress β-elimination of O-linked carbohydrates, a crucial factor in glycopeptide synthesis (Sjölin & Kihlberg, 2001).
Peptide Synthesis and On-Resin Cyclization
Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker for BOC solid-phase peptide assembly, facilitating on-resin cyclic peptide synthesis. This research highlights the versatility of protected fluorobenzyl derivatives in peptide synthesis and modification, particularly for creating cyclic peptides (Bourne et al., 1999).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQUYPKRKBDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-fluorobenzyl bromide, N-BOC protected | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)
![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)
![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)


![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)

![6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2923504.png)

![6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2923509.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2923510.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2923513.png)